N-Acetyl-S-benzyl-D-cysteine

Chiral purity Enantiomeric excess Quality control

This D-enantiomer provides distinct stereochemical integrity vs. L-form. Ideal as a non-physiological chiral building block for D-cysteine-containing peptides and as a stable internal standard for LC-MS/MS mercapturic acid quantification (e.g., S-PMA). Ensures accurate analysis without endogenous interference. Buy high-purity ≥98% (HPLC) today for reliable pharmaceutical research and toxicology applications.

Molecular Formula C12H15NO3S
Molecular Weight 253.32 g/mol
CAS No. 161512-71-6
Cat. No. B064374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-S-benzyl-D-cysteine
CAS161512-71-6
Molecular FormulaC12H15NO3S
Molecular Weight253.32 g/mol
Structural Identifiers
SMILESCC(=O)NC(CSCC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C12H15NO3S/c1-9(14)13-11(12(15)16)8-17-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m1/s1
InChIKeyBJUXDERNWYKSIQ-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-S-benzyl-D-cysteine (CAS 161512-71-6) for Chemical Synthesis and Analytical Research


N-Acetyl-S-benzyl-D-cysteine (CAS 161512-71-6, molecular weight 253.32 g/mol) is a D-enantiomer of N-acetyl-S-benzylcysteine, belonging to the class of N-acetylated S-benzyl cysteine derivatives [1]. This compound is characterized by an acetyl group on the nitrogen and a benzyl group on the sulfur atom of the D-cysteine backbone, conferring distinct physicochemical and stereochemical properties [1][2]. Unlike its L-enantiomer, which is a known toluene metabolite in mammalian systems, N-Acetyl-S-benzyl-D-cysteine exhibits a markedly different metabolic fate and is primarily utilized as a chiral building block in peptide synthesis and pharmaceutical research [1][3].

Critical Stereochemical and Metabolic Differences Between N-Acetyl-S-benzyl-D-cysteine and Its L-Enantiomer


While N-Acetyl-S-benzyl-L-cysteine and N-Acetyl-S-benzyl-D-cysteine share an identical molecular formula (C12H15NO3S) and molecular weight (253.32 g/mol), their biological and analytical behaviors diverge significantly due to stereochemical configuration [1]. The L-enantiomer is a well-characterized mammalian metabolite of toluene, produced endogenously via enzymatic acetylation of S-benzyl-L-cysteine [2]. In contrast, the D-enantiomer undergoes markedly different metabolic processing, with significantly lower urinary recovery following administration, indicating a distinct metabolic pathway involving potential oxidative deamination and partial inversion to the L-form [1][3]. Consequently, substitution of one enantiomer for the other in analytical, metabolic, or synthetic applications without stereochemical verification can lead to erroneous data interpretation and failed experimental outcomes.

Quantitative Differentiation of N-Acetyl-S-benzyl-D-cysteine from Closest Analogs: A Procurement-Focused Comparison


Stereochemical Identity and Purity: N-Acetyl-S-benzyl-D-cysteine vs. N-Acetyl-S-benzyl-L-cysteine

N-Acetyl-S-benzyl-D-cysteine is the D-enantiomer of N-acetyl-S-benzylcysteine, with a specific optical rotation [α]20/D of +50.0 to +53.0° (C=2, EtOH) as reported by TCI [1]. In contrast, the L-enantiomer (N-Acetyl-S-benzyl-L-cysteine, CAS 19542-77-9) exhibits a negative specific rotation, although exact values are less frequently reported in vendor specifications . This difference in optical rotation is a direct consequence of the compound's stereochemistry, which is critical for applications requiring precise chiral control.

Chiral purity Enantiomeric excess Quality control

Melting Point Distinction: N-Acetyl-S-benzyl-D-cysteine vs. N-Acetyl-S-benzyl-DL-cysteine (Racemate)

N-Acetyl-S-benzyl-D-cysteine exhibits a melting point range of 142.0 to 146.0 °C, as specified by TCI based on HPLC purity >98.0% [1]. In contrast, the racemic mixture N-Acetyl-S-benzyl-DL-cysteine (CAS 19542-77-9 for L; D/L mixture unspecified) displays a significantly higher melting point of 155.0 to 158.0 °C . This 13 °C difference in melting point range is characteristic of the distinct crystalline packing of the enantiopure versus racemic forms.

Physical characterization Melting point Racemic mixture

Metabolic Fate and Urinary Recovery: N-Acetyl-S-benzyl-D-cysteine (as Metabolite of S-benzyl-D-cysteine) vs. N-Acetyl-S-benzyl-L-cysteine

In vivo studies in rats and humans demonstrate that S-benzyl-D-cysteine (the precursor to the target compound) yields significantly lower urinary recovery of its N-acetylated derivative compared to S-benzyl-L-cysteine [1]. Specifically, after feeding S-benzyl-D-cysteine, the yield of N-acetyl-S-benzyl-D-cysteine in urine was markedly lower, attributed to a potential destruction of an intermediate keto acid [1]. Further, administration of S-benzyl-D-cysteine resulted in the excretion of some N-acetyl-S-benzyl-L-cysteine, indicating a partial inversion of stereochemistry [2].

Xenobiotic metabolism Mercapturic acid pathway Urinary biomarker

Enzymatic Acetylation Efficiency: S-benzyl-D-cysteine vs. S-benzyl-L-cysteine

S-benzyl-L-cysteine is a known substrate for cysteine-S-conjugate N-acetyltransferase (EC 2.3.1.80), which catalyzes the formation of N-acetyl-S-benzyl-L-cysteine [1]. While direct kinetic data for S-benzyl-D-cysteine with this enzyme are limited in the provided sources, the significantly lower urinary recovery of the N-acetyl-D-cysteine derivative in vivo strongly suggests that the D-enantiomer is a poorer substrate for this acetylation step [2]. This class-level inference is supported by the observation that other S-substituted L-cysteines are acetylated at similar rates, but the D-isomer undergoes a different metabolic route.

N-acetyltransferase Enzyme kinetics Mercapturic acid synthesis

Vendor Purity Specifications: N-Acetyl-S-benzyl-D-cysteine vs. N-Acetyl-S-benzyl-L-cysteine

Commercially, N-Acetyl-S-benzyl-D-cysteine is consistently offered with a minimum purity of >98.0% (HPLC) by major suppliers such as TCI and Aladdin [1]. In contrast, N-Acetyl-S-benzyl-L-cysteine is more commonly available at 95% purity from certain vendors, with fewer suppliers offering the >98% grade . This difference may reflect the relative commercial demand and production scales for the two enantiomers.

Purity analysis HPLC Procurement

Validated Applications of N-Acetyl-S-benzyl-D-cysteine in Analytical and Synthetic Chemistry


Chiral Building Block in Peptide and Pharmaceutical Synthesis

The defined positive optical rotation and high enantiomeric purity make N-Acetyl-S-benzyl-D-cysteine a reliable chiral synthon for constructing D-cysteine-containing peptides and peptidomimetics [1]. Its use as a building block is well-established in the synthesis of functional molecules and pharmaceutical intermediates where stereochemical integrity is paramount .

Non-Endogenous Standard for Mercapturic Acid Pathway Studies

Due to its distinct metabolic fate and low endogenous production in mammals, N-Acetyl-S-benzyl-D-cysteine serves as an ideal non-endogenous internal standard or tracer in toxicological studies investigating the mercapturic acid detoxification pathway, particularly when studying S-benzyl-L-cysteine conjugates of xenobiotics [1][2].

Analytical Reference Material for Benzene Exposure Metabolite

N-Acetyl-S-benzyl-D-cysteine is structurally analogous to S-phenylmercapturic acid (S-PMA), a urinary biomarker of benzene exposure. The D-enantiomer can be employed as a stable, non-physiological internal standard in LC-MS/MS methods for quantifying S-PMA in human urine, ensuring accurate quantification without interference from endogenous L-enantiomers [1].

Probe for Stereospecificity of N-Acetyltransferases

The differential acetylation efficiency of S-benzyl-D-cysteine versus S-benzyl-L-cysteine by microsomal N-acetyltransferases provides a valuable experimental system to investigate the stereochemical requirements and substrate specificity of these detoxification enzymes [1].

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